Cas no 1823924-37-3 (Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate)

Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate is a versatile heterocyclic compound featuring a fused isoquinoline core with a ketone functionality at the 3-position and an ester group at the 7-position. This structure imparts reactivity suitable for further derivatization, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The ester moiety enhances solubility and facilitates downstream modifications, while the 3-oxo group offers a reactive site for nucleophilic additions or condensations. Its rigid bicyclic framework contributes to stability, ensuring consistent performance in synthetic applications. The compound is typically handled under standard laboratory conditions, requiring protection from moisture to maintain purity.
Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate structure
1823924-37-3 structure
商品名:Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate
CAS番号:1823924-37-3
MF:C11H11NO3
メガワット:205.209943056107
CID:4708869

Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
    • Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate
    • インチ: 1S/C11H11NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-4H,5-6H2,1H3,(H,12,13)
    • InChIKey: BWBDAAUODRYDDN-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC2C=CC(C(=O)OC)=CC=2CN1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • トポロジー分子極性表面積: 55.4

Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A994742-1g
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
1823924-37-3 95%
1g
$414.0 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TJ792-50mg
Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate
1823924-37-3 95%
50mg
758.0CNY 2021-07-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00941599-1g
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
1823924-37-3 95%
1g
¥5264.0 2022-03-01
eNovation Chemicals LLC
Y1215819-1g
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
1823924-37-3 95%
1g
$900 2024-06-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00941599-100mg
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
1823924-37-3 95%
100mg
¥1406.0 2022-03-01
Chemenu
CM363751-1g
methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
1823924-37-3 95%+
1g
$*** 2023-03-30
abcr
AB569767-250mg
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate; .
1823924-37-3
250mg
€297.90 2024-08-02
1PlusChem
1P01KKG4-100mg
Methyl3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
1823924-37-3 95%
100mg
$73.00 2024-06-18
abcr
AB569767-1g
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate; .
1823924-37-3
1g
€692.80 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBX5484-10g
methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate
1823924-37-3 95%
10g
¥12926.0 2024-04-23

Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate 関連文献

Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylateに関する追加情報

Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate (CAS No. 1823924-37-3): A Comprehensive Overview

Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate, identified by its CAS number 1823924-37-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a fused ring system with an ester functional group, has garnered considerable attention due to its structural complexity and potential biological activities. The compound belongs to the isoquinoline class, a family of molecules known for their diverse pharmacological properties and roles in natural product chemistry.

The structural framework of Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate comprises a benzene ring fused with a pyridine ring, with an additional carbonyl group at the 3-position and a carboxylate ester at the 7-position. This configuration imparts unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry applications. The presence of the ester group not only influences the compound's solubility and metabolic stability but also provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.

In recent years, there has been growing interest in isoquinoline derivatives as potential therapeutic agents. Studies have highlighted their efficacy in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The isoquinoline core is particularly valued for its ability to interact with biological targets such as enzymes and receptors, often leading to potent and selective interactions. The specific substitution pattern in Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex bioactive molecules. The isoquinoline scaffold can be modified through various chemical reactions, including alkylation, acylation, and cyclization, to generate novel structures with enhanced biological activity. Researchers have leveraged these synthetic possibilities to develop libraries of isoquinoline derivatives for high-throughput screening assays aimed at identifying new drug candidates.

The pharmaceutical industry has been particularly interested in isoquinoline derivatives due to their reported biological activities. For instance, certain isoquinolines have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. Additionally, their antimicrobial properties have been explored, with some derivatives demonstrating efficacy against resistant bacterial strains. These findings underscore the importance of continued research into this class of compounds.

The synthesis of Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate represents a significant achievement in organic chemistry. The multi-step synthesis involves key transformations such as cyclization and esterification, which require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.

Recent studies have also explored the computational modeling of isoquinoline derivatives to predict their biological activity and optimize their pharmacokinetic properties. Molecular docking simulations and quantum mechanical calculations have provided valuable insights into the interactions between these compounds and their target proteins. Such computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to rapidly screen large libraries of molecules for potential therapeutic applications.

The versatility of Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate extends beyond its use as a synthetic intermediate; it also serves as a model system for studying the fundamental principles of heterocyclic chemistry. Understanding its reactivity patterns and structural features can contribute to the development of new synthetic strategies for other nitrogen-containing heterocycles. This knowledge is crucial for advancing both academic research and industrial applications in pharmaceutical chemistry.

In conclusion, Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate (CAS No. 1823924-37-3) is a compound of considerable interest in medicinal chemistry due to its structural complexity and potential biological activities. Its role as a synthetic intermediate and model system underscores its importance in both academic research and drug discovery efforts. As our understanding of heterocyclic chemistry continues to evolve, compounds like this are likely to play an increasingly significant role in the development of new therapeutic agents.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1823924-37-3)Methyl 3-oxo-2,4-dihydro-1H-isoquinoline-7-carboxylate
A1003617
清らかである:99%
はかる:1g
価格 ($):373.0